molecular formula C23H17N3O4 B12266073 methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B12266073
M. Wt: 399.4 g/mol
InChI Key: HUUXPOPHORJUOF-UHFFFAOYSA-N
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Description

Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that features a chromenylidene core linked to a pyridinyl carbamoyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common approach is to start with the chromenylidene core, which can be synthesized through a condensation reaction involving salicylaldehyde and a suitable ketone. The pyridinyl carbamoyl group can be introduced via an amide coupling reaction using pyridine-2-carboxylic acid and an appropriate amine. The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The chromenylidene core can intercalate with DNA, disrupting its function and leading to cell death. The pyridinyl carbamoyl group can inhibit enzymes involved in inflammation and cancer progression by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate: Unique due to its combination of chromenylidene and pyridinyl carbamoyl groups.

    Pyridin-2-yl carbamoyl derivatives: Similar in structure but lack the chromenylidene core.

    Chromen-2-ylidene derivatives: Similar in structure but lack the pyridinyl carbamoyl group.

Uniqueness

The uniqueness of methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate lies in its dual functional groups, which confer both DNA intercalation and enzyme inhibition properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H17N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 3-[[3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate

InChI

InChI=1S/C23H17N3O4/c1-29-23(28)16-8-6-9-17(13-16)25-22-18(14-15-7-2-3-10-19(15)30-22)21(27)26-20-11-4-5-12-24-20/h2-14H,1H3,(H,24,26,27)

InChI Key

HUUXPOPHORJUOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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